molecular formula C6H3Br3FN B12589763 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine CAS No. 632628-08-1

3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine

Cat. No.: B12589763
CAS No.: 632628-08-1
M. Wt: 347.80 g/mol
InChI Key: PWMNUNLFJJBOCR-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine is a halogenated pyridine derivative. This compound is characterized by the presence of bromine and fluorine atoms attached to the pyridine ring, making it a valuable intermediate in organic synthesis and pharmaceutical research. The unique combination of bromine and fluorine atoms imparts distinct chemical properties to the compound, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine typically involves the bromination of 2-(bromomethyl)-6-fluoropyridine. This process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, under controlled temperature conditions to ensure selective bromination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential as a bioactive compound in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine involves its interaction with specific molecular targets. The bromine and fluorine atoms enhance the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This can lead to the inhibition of enzymatic activity or disruption of cellular processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,5-Dibromo-2-(bromomethyl)-6-fluoropyridine is unique due to the presence of both bromine and fluorine atoms on the pyridine ring. This combination imparts distinct electronic and steric properties, making it a versatile intermediate in various chemical reactions and applications .

Properties

CAS No.

632628-08-1

Molecular Formula

C6H3Br3FN

Molecular Weight

347.80 g/mol

IUPAC Name

3,5-dibromo-2-(bromomethyl)-6-fluoropyridine

InChI

InChI=1S/C6H3Br3FN/c7-2-5-3(8)1-4(9)6(10)11-5/h1H,2H2

InChI Key

PWMNUNLFJJBOCR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC(=C1Br)F)CBr)Br

Origin of Product

United States

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